A Technical Guide to Boc-D-tyr(ME)-OH: Structure, Properties, and Application in Peptide Synthesis
A Technical Guide to Boc-D-tyr(ME)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-tyr(ME)-OH is a synthetically modified amino acid derivative that plays a crucial role as a building block in the chemical synthesis of peptides.[1] As a non-natural, protected form of the D-enantiomer of tyrosine, its unique structural features are instrumental in the precise, stepwise construction of peptide chains, particularly within the framework of solid-phase peptide synthesis (SPPS).[1] The incorporation of this D-amino acid into a peptide sequence can significantly alter the peptide's structure and function, a property that is leveraged in the development of novel peptide-based therapeutics.[1] This guide provides an in-depth overview of the structure, physicochemical properties, and a detailed experimental protocol for the application of Boc-D-tyr(ME)-OH in peptide synthesis.
Molecular Structure and Key Features
The structure of Boc-D-tyr(ME)-OH is derived from the amino acid D-tyrosine and is characterized by two critical protecting groups:
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Boc (tert-butyloxycarbonyl) Group: Attached to the alpha-amino group, the Boc group serves as a temporary protecting element.[1] Its primary function is to prevent the amino group from participating in unwanted reactions during the peptide coupling step. A key advantage of the Boc group is its stability under a variety of chemical conditions, yet it can be readily and selectively removed using moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1] This acid-lability is a cornerstone of the Boc-SPPS strategy.
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Methyl Ether (ME) Group: The hydroxyl group of the tyrosine side-chain is protected by a methyl ether. This is necessary because the phenolic hydroxyl group is nucleophilic and could otherwise engage in side reactions during peptide synthesis. The methyl ether is a robust protecting group that is stable to the acidic conditions used for Boc group removal, ensuring the integrity of the side chain throughout the synthesis.
The stereochemistry at the alpha-carbon is that of the D-enantiomer, a non-proteinogenic form of tyrosine. The introduction of D-amino acids into peptides can enhance their proteolytic stability, modulate their conformational properties, and alter their biological activity.
The IUPAC name for Boc-D-tyr(ME)-OH is (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid.
Physicochemical Properties
A summary of the key quantitative data for Boc-D-tyr(ME)-OH is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H21NO5 | |
| Molecular Weight | 295.33 g/mol | |
| CAS Number | 68856-96-2 | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥97% | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Temperature | 4°C |
Experimental Protocol: Incorporation of Boc-D-tyr(ME)-OH in Boc Solid-Phase Peptide Synthesis (SPPS)
The following is a detailed methodology for the incorporation of a Boc-D-tyr(ME)-OH residue into a peptide chain using manual Boc-SPPS on a Merrifield resin. This protocol is representative and may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials:
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Merrifield resin (or other suitable resin for Boc chemistry)
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Boc-D-tyr(ME)-OH
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Other required Boc-protected amino acids
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Diisopropylethylamine (DIEA)
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Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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Piperidine (for Fmoc chemistry, if applicable for hybrid strategies)
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Acetic anhydride
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Pyridine
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Cold diethyl ether
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Scavenger cocktail (e.g., p-cresol, thioanisole)
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Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Procedure:
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Resin Swelling and Preparation:
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Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes.
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Wash the resin multiple times with DCM to remove any impurities.
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First Amino Acid Coupling (if not pre-loaded):
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Couple the first Boc-protected amino acid (the C-terminal residue) to the resin. This is typically achieved using a pre-activated ester or by in-situ activation.
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Boc-SPPS Cycle for Peptide Elongation: Each cycle consists of deprotection, neutralization, and coupling steps.
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Deprotection:
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Remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.
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Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc group.
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Neutralization:
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Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF until the resin is no longer acidic.
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Wash the resin extensively with DCM and DMF to remove excess DIEA.
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Coupling of Boc-D-tyr(ME)-OH:
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In a separate vial, pre-activate Boc-D-tyr(ME)-OH (typically 3-4 equivalents relative to the resin substitution) with a coupling reagent such as DCC or DIC (1 equivalent) in the presence of HOBt (1 equivalent) in DMF.
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Add the activated Boc-D-tyr(ME)-OH solution to the reaction vessel containing the resin.
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Allow the coupling reaction to proceed for 1-2 hours with agitation.
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Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
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Capping (Optional but Recommended):
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To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and pyridine in DCM, for about 30 minutes.
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Wash the resin thoroughly with DCM and DMF.
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Repeat SPPS Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.
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Final Cleavage and Deprotection:
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After the final amino acid has been coupled and the N-terminal Boc group is removed, wash the peptide-resin extensively with DCM and dry it under vacuum.
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Cleave the peptide from the resin and remove the side-chain protecting groups (note: the methyl ether on Tyr is stable to TFA but will be cleaved by strong acids like HF). This is typically achieved by treating the peptide-resin with a strong acid such as anhydrous HF or TFMSA, often in the presence of a scavenger cocktail to prevent side reactions.
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Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
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Collect the precipitated peptide by centrifugation or filtration and wash it several times with cold diethyl ether.
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Dry the crude peptide under vacuum.
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Purification and Analysis:
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analyze the purified peptide for identity and purity using analytical RP-HPLC and mass spectrometry.
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Visualization of the Boc-SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Boc solid-phase peptide synthesis for the incorporation of an amino acid like Boc-D-tyr(ME)-OH.
Caption: A single cycle of the Boc-SPPS workflow.
Role in Drug Development
The use of Boc-D-tyr(ME)-OH and other non-natural amino acids is a key strategy in modern drug discovery and development. By incorporating this building block into a peptide sequence, researchers can:
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Enhance Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which primarily recognize L-amino acids. This can lead to a longer in vivo half-life.
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Modulate Receptor Binding and Activity: The stereochemistry and modified side chain of O-methyl-D-tyrosine can alter the peptide's conformation and its interaction with biological targets, such as receptors and enzymes. This can lead to changes in binding affinity, selectivity, and functional activity (agonist vs. antagonist).
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Fine-Tune Pharmacokinetic Properties: Modifications to the amino acid structure can influence properties such as solubility and membrane permeability.
Boc-D-tyr(ME)-OH has been utilized in the synthesis of various peptide analogs, including those targeting G-protein coupled receptors. For example, O-methyltyrosine is a structural component of some potent vasopressin and oxytocin antagonists.
Conclusion
Boc-D-tyr(ME)-OH is a valuable and versatile building block for peptide chemists and drug developers. Its unique combination of a D-amino acid scaffold and orthogonal protecting groups for the amine and side-chain functionalities allows for the precise and controlled synthesis of modified peptides. The incorporation of this non-natural amino acid provides a powerful tool for modulating the biological and pharmacological properties of peptides, thereby facilitating the development of novel and improved peptide-based therapeutics.
